molecular formula C15H12ClN3OS2 B10985981 5-(2-chlorophenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

5-(2-chlorophenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B10985981
M. Wt: 349.9 g/mol
InChI Key: IVTGJUFLTSIODC-UHFFFAOYSA-N
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Description

  • This compound is a member of the thiadiazole family, which contains a five-membered ring with two nitrogen and one sulfur atoms.
  • Its systematic name is 5-(2-chlorophenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide .
  • The compound’s structure consists of a central thiazole ring with a chlorophenyl group, a methyl group, and a thiazolyl group attached.
  • Thiazoles are known for their diverse biological activities, making this compound intriguing for further study.
  • Preparation Methods

    • Starting from 4-chlorobenzoic acid , a six-step synthetic route yields the desired compound.
    • The steps involve esterification , hydrazination , salt formation , and cyclization .
    • The final product is 5-(2-chlorophenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide .
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation , reduction , and substitution .
    • Common reagents include sulfonamides , amines , and sulfonyl chlorides .
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

    • In chemistry , it could serve as a building block for novel compounds.
    • In biology , it might exhibit antiviral or antibacterial properties.
    • In medicine , it could be explored for potential therapeutic effects.
    • In industry , it may find applications in agrochemicals or pharmaceuticals.
  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets .
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other thiadiazoles and related structures.
    • Its uniqueness lies in the combination of the chlorophenyl , methyl , and thiazolyl groups.

    Remember that this compound’s potential lies in its unexplored properties, and further studies are essential to unlock its full capabilities

    Properties

    Molecular Formula

    C15H12ClN3OS2

    Molecular Weight

    349.9 g/mol

    IUPAC Name

    5-(2-chlorophenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

    InChI

    InChI=1S/C15H12ClN3OS2/c1-8-7-21-15(17-8)19-14(20)12-13(22-9(2)18-12)10-5-3-4-6-11(10)16/h3-7H,1-2H3,(H,17,19,20)

    InChI Key

    IVTGJUFLTSIODC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C3=CC=CC=C3Cl

    Origin of Product

    United States

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